molecular formula C9H12N4O B1498329 1-(4-Hydrazinylphenyl)imidazolidin-2-one CAS No. 933690-87-0

1-(4-Hydrazinylphenyl)imidazolidin-2-one

Cat. No. B1498329
CAS RN: 933690-87-0
M. Wt: 192.22 g/mol
InChI Key: TXQJTAKWYLBSBP-UHFFFAOYSA-N
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Description

“1-(4-Hydrazinylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H12N4O . It is a yellow solid and is used in various applications, including as an intermediate in organic syntheses .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “1-(4-Hydrazinylphenyl)imidazolidin-2-one”, has been a subject of continuous research. The most common approaches to imidazolidin-2-one derivatives include: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives, and (4) aziridine ring expansion .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydrazinylphenyl)imidazolidin-2-one” is represented by the InChI code: 1S/C9H12N4O/c10-12-7-1-3-8(4-2-7)13-6-5-11-9(13)14/h1-4,12H,5-6,10H2,(H,11,14) . The molecular weight of this compound is 192.22 .


Chemical Reactions Analysis

Imidazolidin-2-ones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .


Physical And Chemical Properties Analysis

“1-(4-Hydrazinylphenyl)imidazolidin-2-one” is a yellow solid . The exact physical and chemical properties such as density, boiling point, and melting point are not available in the current literature.

Future Directions

Continuous efforts are being made to develop sustainable and more efficient protocols for the synthesis of imidazolidin-2-ones . Future research may focus on improving the synthesis process and exploring new applications of “1-(4-Hydrazinylphenyl)imidazolidin-2-one” in various fields.

properties

IUPAC Name

1-(4-hydrazinylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-12-7-1-3-8(4-2-7)13-6-5-11-9(13)14/h1-4,12H,5-6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQJTAKWYLBSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652402
Record name 1-(4-Hydrazinylphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydrazinylphenyl)imidazolidin-2-one

CAS RN

933690-87-0
Record name 1-(4-Hydrazinylphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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